

Physical properties of 2-Amino-6-nitrobenzoic acid (melting point, appearance)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Amino-6-nitrobenzoic acid

Cat. No.: B032574

[Get Quote](#)

A Technical Guide to the Physical Properties of 2-Amino-6-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-nitrobenzoic acid, also known as 6-nitroanthranilic acid, is a pivotal intermediate in the synthesis of a wide array of organic molecules, including pharmaceuticals and dyes.^[1] A thorough understanding of its physical properties is fundamental for its effective use in research and development, ensuring consistency in experimental outcomes and the quality of synthesized products. This guide provides a detailed examination of the key physical characteristics of **2-Amino-6-nitrobenzoic acid**, with a focus on its melting point and appearance, supported by experimental protocols and an overview of the principles behind these characterizations.

Core Physical Properties

The physical properties of a compound, such as its melting point and appearance, are intrinsic characteristics that are invaluable for identification and purity assessment.^{[2][3]}

Data Summary

The following table summarizes the key physical properties of **2-Amino-6-nitrobenzoic acid** compiled from various sources.

Property	Value	Source(s)
Appearance	Light yellow to yellow crystalline powder or solid.	
Melting Point	180-186 °C	
185-190 °C (with decomposition)	[2]	
189 °C (with decomposition)	[1]	
Molecular Formula	C ₇ H ₆ N ₂ O ₄	[4]
Molecular Weight	182.13 g/mol	[5]

In-Depth Analysis of Physical Properties

Appearance: A Macroscopic and Microscopic Perspective

The appearance of a solid pharmaceutical compound is its first line of characterization. **2-Amino-6-nitrobenzoic acid** is consistently described as a light yellow to yellow crystalline powder. This description, while useful, can be further refined for technical applications.

Expertise & Experience: In a drug development context, "appearance" extends beyond simple color. It encompasses a range of morphological characteristics that can influence a compound's behavior, such as its flowability, dissolution rate, and stability.[6][7] For **2-Amino-6-nitrobenzoic acid**, the term "crystalline powder" suggests that the solid exists in an ordered three-dimensional lattice structure. The specific crystal habit (the external shape of a crystal) and particle size distribution are critical parameters that are not typically detailed in supplier specifications but can be crucial for process development and formulation.[8][9]

Trustworthiness: A self-validating approach to characterizing the appearance of a new batch of **2-Amino-6-nitrobenzoic acid** would involve not just visual inspection but also microscopic analysis. Techniques such as optical microscopy can provide valuable information on particle

shape and size, while more advanced methods like Scanning Electron Microscopy (SEM) can offer higher resolution images of the crystal morphology.[8]

Melting Point: An Indicator of Purity and Identity

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid.[2][3] For **2-Amino-6-nitrobenzoic acid**, a range of melting points is reported, typically between 180 °C and 190 °C.[2] Several sources also note that the compound decomposes upon melting.[1][2]

Expertise & Experience: The observed melting point range can be attributed to several factors. Firstly, the presence of impurities will typically depress and broaden the melting point range.[2] Therefore, a sharp melting point is a strong indicator of high purity. Secondly, the mention of "decomposition" is a critical piece of information. It signifies that at or near its melting point, the molecule is not just undergoing a phase change but is also breaking down into other chemical species. This thermal instability has important implications for its handling and storage, as well as for any chemical reactions where it might be heated. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide a more detailed understanding of the thermal events occurring as the compound is heated.[10]

Trustworthiness: To ensure the accuracy and reliability of a melting point measurement, it is crucial to use a calibrated apparatus and a standardized procedure. A preliminary, rapid determination can establish an approximate melting point, followed by a slower, more careful measurement to obtain a precise value. The observation of decomposition (e.g., color change, gas evolution) during the measurement should always be recorded as part of the physical characterization.

Experimental Protocols

The following section provides a detailed methodology for the determination of the melting point of **2-Amino-6-nitrobenzoic acid**.

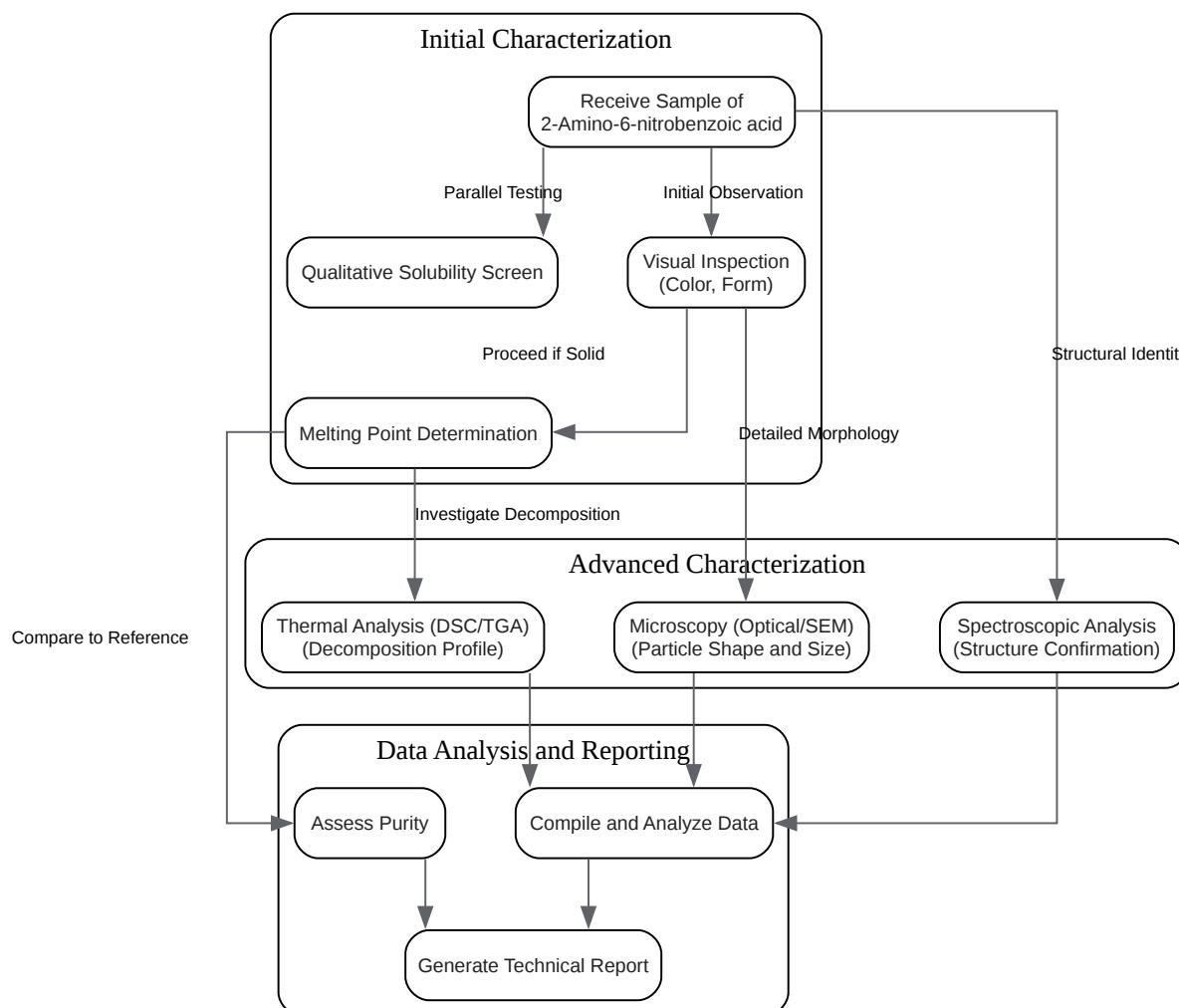
Protocol: Melting Point Determination using a Capillary Tube Method

Objective: To accurately determine the melting point range of a solid sample of **2-Amino-6-nitrobenzoic acid**.

Materials:

- **2-Amino-6-nitrobenzoic acid** sample
- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)[2][11]
- Spatula
- Mortar and pestle (optional, for finely powdering the sample)[11]

Procedure:


- Sample Preparation:
 - Place a small amount of the **2-Amino-6-nitrobenzoic acid** on a clean, dry surface. If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.[11]
 - Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.[2]
 - Invert the tube and gently tap the sealed end on a hard surface to cause the solid to fall to the bottom.
 - Repeat until the packed sample is approximately 1-2 mm in height.[12]
- Apparatus Setup:
 - Insert the packed capillary tube into the sample holder of the melting point apparatus.
 - Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
- Melting Point Determination:

- Turn on the heating element and set a heating rate that will increase the temperature relatively quickly to about 15-20 °C below the expected melting point of 180-190 °C.
- Once the temperature is within this range, reduce the heating rate to approximately 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.[11]
- Observe the sample closely through the magnifying lens.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Continue to heat slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).
- Also, note any visual changes such as darkening or gas evolution, which would indicate decomposition.

- Reporting:
 - The melting point should be reported as a range from the temperature at which melting begins to the temperature at which it is complete.
 - If decomposition was observed, this should be noted (e.g., 185-190 °C dec.).

Visualization of the Characterization Workflow

The following diagram illustrates a logical workflow for the physical characterization of a chemical compound like **2-Amino-6-nitrobenzoic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for the physical characterization of a chemical compound.

Conclusion

The physical properties of **2-Amino-6-nitrobenzoic acid**, specifically its appearance as a yellow crystalline powder and its melting point in the range of 180-190 °C with decomposition, are fundamental parameters for its identification and quality control. A comprehensive characterization, however, should extend beyond these basic observations to include a more detailed analysis of its morphology and thermal behavior. The protocols and workflows outlined in this guide provide a framework for researchers, scientists, and drug development professionals to approach the physical characterization of this important chemical intermediate with scientific rigor and a focus on generating reliable and reproducible data.

References

- YiZheng HaiFan Chemical Co., Ltd. **2-amino-6-nitrobenzoic acid**. [\[Link\]](#)
- Clarion University.
- BYJU'S. Determination Of Melting Point Of An Organic Compound. [\[Link\]](#)
- MedPharma. To determine the melting point of given organic compound. [\[Link\]](#)
- University of Calgary.
- Longdom Publishing. Pharmaceutical Powder and Particle Morphology in Drug Development. [\[Link\]](#)
- Technology Networks. Physical Morphology and Spectroscopic Classification in the Development of Pharmaceutical Powders. [\[Link\]](#)
- Intertek.
- Google Patents. Process for preparing 2-amino-6-nitro-benzoic acid.
- SciELO. analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. jk-sci.com [jk-sci.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. pennwest.edu [pennwest.edu]
- 4. **2-Amino-6-nitrobenzoic acid | CymitQuimica** [cymitquimica.com]

- 5. chemscene.com [chemscene.com]
- 6. Pharmaceutical Powder and Particle Characterisation and Analysis [intertek.com]
- 7. Pharmaceutical Powder Characterization | Anton Paar [anton-paar.com]
- 8. longdom.org [longdom.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. scielo.br [scielo.br]
- 11. medpharma12.com [medpharma12.com]
- 12. byjus.com [byjus.com]
- To cite this document: BenchChem. [Physical properties of 2-Amino-6-nitrobenzoic acid (melting point, appearance)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032574#physical-properties-of-2-amino-6-nitrobenzoic-acid-melting-point-appearance]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com